Cas no 1549449-32-2 (methyl 2-(piperidin-3-yl)methoxyacetate)
methyl 2-(piperidin-3-yl)methoxyacetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(piperidin-3-yl)methoxyacetate
- Acetic acid, 2-(3-piperidinylmethoxy)-, methyl ester
- AKOS021534506
- 1549449-32-2
- EN300-1069778
- methyl 2-[(piperidin-3-yl)methoxy]acetate
-
- Inchi: 1S/C9H17NO3/c1-12-9(11)7-13-6-8-3-2-4-10-5-8/h8,10H,2-7H2,1H3
- InChI Key: DLZJXQWNLDZYEZ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)COCC1CCCNC1
Computed Properties
- Exact Mass: 187.12084340g/mol
- Monoisotopic Mass: 187.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- Density: 1.023±0.06 g/cm3(Predicted)
- Boiling Point: 281.6±10.0 °C(Predicted)
- pka: 9.90±0.10(Predicted)
methyl 2-(piperidin-3-yl)methoxyacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1069778-0.05g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 95% | 0.05g |
$816.0 | 2023-10-28 | |
| Enamine | EN300-1069778-0.1g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 95% | 0.1g |
$855.0 | 2023-10-28 | |
| Enamine | EN300-1069778-0.25g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 95% | 0.25g |
$893.0 | 2023-10-28 | |
| Enamine | EN300-1069778-0.5g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 95% | 0.5g |
$933.0 | 2023-10-28 | |
| Enamine | EN300-1069778-1.0g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 1g |
$971.0 | 2023-06-10 | ||
| Enamine | EN300-1069778-2.5g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 95% | 2.5g |
$1903.0 | 2023-10-28 | |
| Enamine | EN300-1069778-5.0g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 5g |
$2816.0 | 2023-06-10 | ||
| Enamine | EN300-1069778-10.0g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 10g |
$4176.0 | 2023-06-10 | ||
| Enamine | EN300-1069778-1g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 95% | 1g |
$971.0 | 2023-10-28 | |
| Enamine | EN300-1069778-5g |
methyl 2-[(piperidin-3-yl)methoxy]acetate |
1549449-32-2 | 95% | 5g |
$2816.0 | 2023-10-28 |
methyl 2-(piperidin-3-yl)methoxyacetate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on methyl 2-(piperidin-3-yl)methoxyacetate
Introduction to Methyl 2-(piperidin-3-yl)methoxyacetate (CAS No. 1549449-32-2)
Methyl 2-(piperidin-3-yl)methoxyacetate (CAS No. 1549449-32-2) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its piperidin-3-yl moiety and ester functional group, holds promise for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of Methyl 2-(piperidin-3-yl)methoxyacetate consists of a methoxy-substituted acetate group linked to a piperidine ring. The presence of the piperidin-3-yl group introduces a hydrogen bond donor capability, which is crucial for interactions with biological targets. This feature makes the compound an attractive candidate for drug design, as it can enhance binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing small molecules with piperidine derivatives due to their favorable pharmacokinetic properties and potential therapeutic benefits. Methyl 2-(piperidin-3-yl)methoxyacetate is no exception and has been explored in several preclinical studies for its potential role in modulating various biological pathways.
One of the most compelling aspects of Methyl 2-(piperidin-3-yl)methoxyacetate is its versatility in chemical modifications. The ester group can be further functionalized to introduce additional pharmacophores, enabling the synthesis of a diverse array of derivatives with tailored biological activities. This flexibility has made it a valuable building block in medicinal chemistry.
Recent studies have highlighted the compound's potential in the treatment of neurological disorders. The piperidin-3-yl moiety is known to interact with neurotransmitter receptors, making it a promising scaffold for developing drugs that target central nervous system (CNS) disorders. Methyl 2-(piperidin-3-yl)methoxyacetate has been investigated for its potential role in enhancing cognitive function and mitigating symptoms associated with neurodegenerative diseases.
The compound's efficacy in preclinical models has been demonstrated through various biochemical assays. Its ability to modulate enzyme activity and receptor binding has been particularly noteworthy. For instance, studies have shown that Methyl 2-(piperidin-3-yl)methoxyacetate can interact with serine/threonine protein kinases, which are implicated in numerous cellular processes, including cell growth and differentiation.
In addition to its pharmacological potential, Methyl 2-(piperidin-3-yl)methoxyacetate has also been explored for its role in drug delivery systems. The compound's ability to form stable complexes with other molecules makes it an excellent candidate for developing novel formulations that enhance drug solubility and bioavailability. This aspect is particularly relevant in the context of oral and parenteral drug delivery.
The synthesis of Methyl 2-(piperidin-3-yl)methoxyacetate involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the piperidine ring efficiently. These methods not only improve the synthetic pathway but also enhance the overall quality of the final product.
The safety profile of Methyl 2-(piperidin-3-yl)
The future prospects of Methyl 2-(
In conclusion, Methyl 2-(
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